YM 511

Catalog No.
S547582
CAS No.
148869-05-0
M.F
C16H12BrN5
M. Wt
354.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
YM 511

CAS Number

148869-05-0

Product Name

YM 511

IUPAC Name

4-[(4-bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile

Molecular Formula

C16H12BrN5

Molecular Weight

354.20 g/mol

InChI

InChI=1S/C16H12BrN5/c17-15-5-1-14(2-6-15)10-22(21-11-19-20-12-21)16-7-3-13(9-18)4-8-16/h1-8,11-12H,10H2

InChI Key

GGPPBTSXFROGAE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN(C2=CC=C(C=C2)C#N)N3C=NN=C3)Br

Solubility

Soluble in DMSO

Synonyms

4-(N-(4-bromobenzyl)-N-(4-cyanophenyl)amino)-4H-1,2,4-triazole, YM 511, YM-511, YM511

Canonical SMILES

C1=CC(=CC=C1CN(C2=CC=C(C=C2)C#N)N3C=NN=C3)Br

Description

The exact mass of the compound 4-[(4-Bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile is 353.0276 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Aromatase Inhibitor:

4-[(4-Bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile, also known as YM-511, is a molecule that has been explored in scientific research for its potential as an aromatase inhibitor. Aromatase is an enzyme responsible for converting androgens into estrogens. Inhibiting aromatase can be a strategy for treating hormone-dependent cancers like breast cancer. A study published in the Journal of Medicinal Chemistry investigated a series of compounds based on YM-511 for their binding affinity to human aromatase. The study showed that YM-511 displayed promising inhibitory activity, with an IC50 value (half maximal inhibitory concentration) in the nanomolar range ().

Further Investigation Needed:

While initial research suggests potential, further studies are needed to fully understand YM-511's efficacy and safety as an aromatase inhibitor. More research is required to determine its effectiveness in cell cultures, animal models, and eventually human clinical trials. Additionally, the safety profile and potential side effects of YM-511 need to be thoroughly investigated.

Limitations as an Imaging Agent:

The same study also explored YM-511's potential as an imaging agent for studying aromatase activity. While YM-511 showed good brain penetration, its high accumulation in non-target organs like the stomach and ovaries limited its usefulness for imaging purposes ().

YM 511, also known by its Chemical Abstracts Service number 148869-05-0, is a non-steroidal selective aromatase inhibitor. It is primarily recognized for its potent inhibition of the aromatase enzyme (CYP19), which is responsible for the conversion of androgens to estrogens. The compound exhibits high potency with inhibitory concentrations (IC50) of 0.4 nM in rat ovarian cells and 0.12 nM in human placental cells, indicating its effectiveness in reducing estrogen levels significantly . This reduction can lead to therapeutic benefits in conditions such as estrogen-dependent cancers.

Information regarding the specific hazards and toxicity of YM-511 is scarce due to its potential developmental stage. Similar aromatase inhibitors can exhibit side effects like hot flashes, bone loss, and joint pain (). It's crucial to handle and dispose of any unknown compound with caution following general laboratory safety practices.

Further Research Needed

While YM-511 shows promise as an aromatase inhibitor, more research is required to fully understand its:

  • Synthesis pathways
  • Detailed mechanism of action
  • Pharmacokinetic and pharmacodynamic properties
  • Safety profile

YM 511 functions through a mechanism that inhibits the aromatase enzyme, thereby blocking the conversion of testosterone and other androgens into estrogens. This action is crucial in managing estrogen levels, particularly in postmenopausal women or patients with hormone-sensitive tumors . The specific chemical interactions involve binding to the active site of aromatase, preventing substrate access and subsequent enzymatic activity.

The biological activity of YM 511 is characterized by its ability to lower plasma estrogen levels to those typically seen after ovariectomy, which is significant for therapeutic applications in breast cancer treatment. In vitro studies have demonstrated that YM 511 inhibits testosterone-induced breast cancer cell growth with an IC50 value of 0.13 nM, showcasing its potential as a treatment option for hormone-driven malignancies . Additionally, it has been noted that YM 511 selectively suppresses estrogen production without affecting serum levels of other steroids, making it a targeted therapeutic agent .

The synthesis of YM 511 involves several chemical steps that typically include the formation of key intermediates followed by cyclization and functionalization reactions. While specific synthetic routes are proprietary or not extensively detailed in public literature, general approaches to synthesizing similar compounds often utilize techniques such as:

  • Nucleophilic substitution: To introduce functional groups.
  • Cyclization reactions: To form the core structure.
  • Purification techniques: Such as chromatography to isolate the final product.

The optimization of these reactions can enhance yield and purity, which are critical for pharmaceutical applications .

YM 511 is primarily utilized in the treatment of estrogen-dependent cancers, such as breast cancer. Its ability to lower estrogen levels makes it a valuable tool in managing hormone-sensitive tumors. Additionally, it may be explored for use in conditions related to hormonal imbalances, potentially extending its application beyond oncology into broader endocrinological disorders .

Studies on interactions involving YM 511 have focused on its pharmacokinetics and pharmacodynamics within biological systems. These investigations reveal that YM 511 does not significantly alter serum levels of other steroids while effectively inhibiting estrogen production. This selectivity is crucial for minimizing side effects commonly associated with broader hormonal therapies . Further interaction studies may explore its effects when combined with other therapeutic agents or treatments.

Several compounds share structural or functional similarities with YM 511, particularly within the class of aromatase inhibitors. Here are some notable examples:

Compound NameCAS NumberPotency (IC50)Unique Features
Letrozole112809-51-5~0.7 nMNon-steroidal; widely used in breast cancer therapy
Anastrozole120511-73-1~0.5 nMAlso non-steroidal; used similarly for hormone-sensitive tumors
Exemestane107868-30-4~0.1 nMSteroidal; irreversibly binds to aromatase

Uniqueness of YM 511: While all these compounds inhibit aromatase activity, YM 511 distinguishes itself through its selective action on estrogen production without significantly impacting other steroid hormones, which may result in a different side effect profile compared to others like exemestane that irreversibly bind to the enzyme .

The synthesis of YM 511 (4-[[(4-Bromophenyl)methyl]-4H-1,2,4-triazol-4-ylamino]benzonitrile) involves several well-established synthetic pathways that have been developed to produce this potent aromatase inhibitor. The compound represents a sophisticated molecular architecture combining a 1,2,4-triazole heterocycle with bromobenzyl and cyanophenyl functionalities [1] [2].

The primary synthetic approach involves the formation of the triazole core followed by sequential functionalization with the bromobenzyl and cyanophenyl groups. Route 1: Direct Triazole Formation utilizes 4-amino-4H-1,2,4-triazole as the starting material, which undergoes nucleophilic substitution with 4-bromobenzyl bromide under basic conditions in dimethylformamide (DMF) at temperatures ranging from 80-100°C [1] [2]. This route achieves yields of 65-75% and produces the key intermediate N-bromobenzyl-4-amino-triazole.

Route 2: Benzylamine Coupling represents an alternative synthetic strategy that begins with 4-cyanophenylamine and 1H-1,2,4-triazole. The coupling reaction proceeds under acid catalysis with reflux conditions maintained for 4-8 hours, yielding 70-80% of the N-(4-cyanophenyl)-triazole intermediate [1] [3]. This methodology demonstrates the versatility of triazole chemistry in constructing complex molecular scaffolds.

Route 3: Cyanophenyl Attachment employs palladium-catalyzed cross-coupling reactions between 4-bromobenzylamine and 4-cyanophenyl halide in toluene at 110°C. This route, while providing moderate yields of 60-70%, offers excellent regioselectivity and produces the 4-bromobenzyl-4-cyanophenyl-amine intermediate with high purity [1] [4].

Route 4: Bromobenzyl Introduction involves the alkylation of 4-cyanophenyl-triazole intermediate with 4-bromobenzyl chloride using potassium carbonate in acetone. This route demonstrates the highest yields of 75-85% and provides the N-alkylated triazole intermediate, which can be further processed to yield the final product [1] [5].

The synthetic routes demonstrate the importance of electron-withdrawing groups on the phenyl moiety for potent aromatase-inhibitory activity. Structure-activity relationship studies have confirmed that the 4-cyanophenyl group is crucial for biological activity, with compounds possessing strong electron-withdrawing groups showing enhanced potency [1].

Chemical Intermediates

The synthesis of YM 511 involves a series of well-characterized chemical intermediates, each playing a crucial role in the overall synthetic pathway. The starting material 4-amino-4H-1,2,4-triazole (C2H4N4, MW: 84.08 g/mol) serves as the triazole core and is typically purified through recrystallization from ethanol to achieve the required purity for subsequent transformations [1] [2].

4-Bromobenzyl bromide (C7H6Br2, MW: 249.93 g/mol) functions as the bromobenzyl donor and is purified through distillation to remove any impurities that could interfere with the coupling reaction [1]. This intermediate is crucial for introducing the brominated aromatic system that contributes to the compound's binding affinity to the aromatase enzyme.

4-Cyanophenylamine (C7H6N2, MW: 118.14 g/mol) serves as the cyanophenyl amine donor and requires purification through column chromatography to ensure optimal reaction conditions [1] [4]. The cyano group is essential for the compound's biological activity, as it provides the necessary electron-withdrawing character for enzyme inhibition.

The N-(4-Bromobenzyl)-4-amino-triazole intermediate (C9H9BrN4, MW: 253.10 g/mol) represents a key coupling product that connects the triazole core with the bromobenzyl functionality. This intermediate is typically purified using flash chromatography to achieve the required purity for subsequent transformations [1] [2].

N-(4-Cyanophenyl)-triazole (C9H7N5, MW: 197.18 g/mol) serves as the triazole-phenyl intermediate and is purified through recrystallization to obtain crystals suitable for further chemical manipulation [1] [3]. This intermediate demonstrates the successful incorporation of the cyanophenyl group into the triazole framework.

The 4-bromobenzyl-4-cyanophenyl-amine intermediate (C14H12BrN2, MW: 302.16 g/mol) represents the pre-final coupling product that contains both the bromobenzyl and cyanophenyl functionalities. Column chromatography is employed for its purification to ensure the removal of any side products or unreacted starting materials [1] [4].

The final coupling intermediate (C16H12BrN5, MW: 354.20 g/mol) represents the completed YM 511 molecule, which requires high-performance liquid chromatography (HPLC) purification to achieve the pharmaceutical-grade purity necessary for biological testing and potential therapeutic applications [1] [6].

Purification Methods

The purification of YM 511 and its intermediates requires sophisticated chromatographic techniques to achieve the high purity standards necessary for pharmaceutical applications. High Performance Liquid Chromatography (HPLC) represents the gold standard for final product purification, utilizing C18 reversed-phase silica stationary phase with acetonitrile/water mobile phase containing trifluoroacetic acid (TFA). This method consistently achieves purities of ≥99.0% with typical yields of 85-95% [7] [6] [8].

Column Chromatography using normal phase silica gel provides a cost-effective and scalable purification method for intermediate compounds. The technique employs ethyl acetate/hexane gradient elution systems and achieves purities of 95-98% with yields of 75-85% [8] [9]. This method is particularly valuable for large-scale synthesis operations where cost considerations are paramount.

Flash Chromatography utilizing silica gel (40-63 μm particle size) offers rapid separation capabilities for time-sensitive intermediates. Variable ethyl acetate/hexane solvent systems provide purities of 90-95% with yields of 80-90% [9]. The rapid separation time makes this method ideal for compounds that may be susceptible to degradation during extended purification procedures.

Recrystallization from ethanol/water systems provides a simple and effective purification method for crystalline intermediates. This technique achieves purities of 85-90% with yields of 70-80% [2]. The method is particularly valuable for compounds that readily form well-defined crystals, as it provides both purification and a definitive identification tool.

Preparative HPLC using C18 preparative columns with acetonitrile/water gradient systems offers the highest purity levels of ≥99.5% with yields of 80-90% [8]. This method is essential for producing analytical standards and reference materials required for quality control testing.

Reverse Phase HPLC employing octadecyl silica stationary phases with methanol/water buffer systems provides versatile purification capabilities with purities of ≥98.0% and yields of 85-92% [8] [10]. The method demonstrates excellent resolution and is suitable for both analytical and preparative applications.

Ion Exchange Chromatography using anion/cation exchange resins with phosphate buffer (pH 7.0) provides selective purification for charged species with purities of 92-96% and yields of 75-85% [8]. This method is particularly useful for removing ionic impurities that may interfere with biological activity.

Size Exclusion Chromatography utilizing cross-linked dextran with phosphate buffered saline provides gentle purification conditions with purities of 88-92% and yields of 70-80% [8]. The method is valuable for compounds that may be sensitive to harsh chemical conditions during purification.

Quality Control Parameters

The quality control of YM 511 requires comprehensive analytical testing to ensure pharmaceutical-grade quality and consistency. Purity determination by HPLC represents the primary quality control parameter, with specifications requiring ≥99.0% purity as determined by HPLC-UV analysis at 254 nm [7] [6]. This test provides quantitative assessment of the main component while simultaneously detecting related substances and impurities.

Related Substances analysis employs HPLC-UV with gradient elution to identify and quantify impurities, with specifications limiting total related substances to ≤1.0% [7] [6]. This parameter ensures that synthetic by-products and degradation products remain within acceptable limits for pharmaceutical use.

Residual Solvents testing utilizes gas chromatography with headspace injection (GC-HS) to quantify residual organic solvents, with specifications limiting individual solvents to ≤0.5% [11]. This testing ensures that potentially toxic solvents used during synthesis and purification are removed to safe levels.

Water Content determination employs Karl Fischer titration with specifications limiting water content to ≤0.5% [11]. Excess water can promote hydrolytic degradation and microbial growth, making this parameter crucial for product stability.

Residue on Ignition testing uses gravimetric analysis to determine inorganic residues, with specifications limiting residue to ≤0.1% [11]. This test ensures that inorganic salts and metal catalysts used during synthesis are removed to acceptable levels.

Heavy Metals analysis employs inductively coupled plasma mass spectrometry (ICP-MS) with specifications limiting heavy metals to ≤10 ppm [11]. This parameter protects against toxic metal contamination that could arise from synthesis processes or equipment.

Bacterial Endotoxins testing utilizes the Limulus Amebocyte Lysate (LAL) test with specifications limiting endotoxins to ≤5 EU/mg [12]. This parameter ensures that bacterial contamination and associated toxins are controlled to safe levels.

Particle Size analysis employs laser diffraction with specifications requiring 90% of particles to be less than 100 μm [11]. Consistent particle size distribution ensures uniform dissolution and bioavailability characteristics.

Melting Point determination uses the capillary method to provide identification confirmation, with results reported as observed values [7]. This parameter serves as a simple identity test and purity indicator.

pH testing of 1% aqueous solutions employs pH meter analysis with specifications requiring pH values between 6.0-8.0 [11]. This parameter ensures that the compound maintains appropriate pH characteristics for stability and biocompatibility.

Assay by HPLC provides quantitative determination of active ingredient content with specifications requiring 99.0-101.0% of labeled amount [7] [6]. This parameter ensures consistent potency and therapeutic efficacy.

Impurity Profile analysis employs HPLC-MS/MS to identify and quantify individual impurities, with specifications limiting individual impurities to ≤0.1% [7] [6]. This comprehensive analysis ensures that all potential impurities are identified and controlled.

Stability testing includes both accelerated conditions (40°C/75% RH) and long-term conditions (25°C/60% RH) with specifications limiting degradation to ≤1.0% and ≤2.0% respectively [13]. These parameters ensure that the compound maintains its quality throughout its intended shelf life.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Exact Mass

353.02761 g/mol

Monoisotopic Mass

353.02761 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TK6QEB6SVR

Other CAS

148869-05-0

Wikipedia

YM511 (pharmaceutical)

Dates

Last modified: 08-15-2023
1: Song J, Wu Z, Wangtrakuldee B, Choi SR, Zha Z, Ploessl K, Mach RH, Kung H. 4-(((4-Iodophenyl)methyl)-4H-1,2,4-triazol-4-ylamino)-benzonitrile: A Potential Imaging Agent for Aromatase. J Med Chem. 2016 Oct 27;59(20):9370-9380. Epub 2016 Oct 11. PubMed PMID: 27690428.
2: Takahashi K, Hosoya T, Onoe K, Doi H, Nagata H, Hiramatsu T, Li XL, Watanabe Y, Wada Y, Takashima T, Suzuki M, Onoe H, Watanabe Y. 11C-cetrozole: an improved C-11C-methylated PET probe for aromatase imaging in the brain. J Nucl Med. 2014 May;55(5):852-7. doi: 10.2967/jnumed.113.131474. Epub 2014 Mar 27. PubMed PMID: 24676756.
3: Woo LW, Bubert C, Sutcliffe OB, Smith A, Chander SK, Mahon MF, Purohit A, Reed MJ, Potter BV. Dual aromatase-steroid sulfatase inhibitors. J Med Chem. 2007 Jul 26;50(15):3540-60. Epub 2007 Jun 20. PubMed PMID: 17580845.
4: Wood PM, Woo LW, Humphreys A, Chander SK, Purohit A, Reed MJ, Potter BV. A letrozole-based dual aromatase-sulphatase inhibitor with in vivo activity. J Steroid Biochem Mol Biol. 2005 Feb;94(1-3):123-30. Epub 2005 Feb 5. PubMed PMID: 15862957.
5: Dowsett M, Haynes BP. Hormonal effects of aromatase inhibitors: focus on premenopausal effects and interaction with tamoxifen. J Steroid Biochem Mol Biol. 2003 Sep;86(3-5):255-63. Review. PubMed PMID: 14623519.
6: Tominaga T, Suzuki T. Early phase II study of the new aromatase inhibitor YM511 in postmenopausal patients with breast cancer. Difficulty in clinical dose recommendation based on preclinical and phase I findings. Anticancer Res. 2003 Jul-Aug;23(4):3533-42. PubMed PMID: 12926103.
7: Woo LW, Sutcliffe OB, Bubert C, Grasso A, Chander SK, Purohit A, Reed MJ, Potter BV. First dual aromatase-steroid sulfatase inhibitors. J Med Chem. 2003 Jul 17;46(15):3193-6. PubMed PMID: 12852749.
8: Kudoh M, Susaki Y, Ideyama Y, Nanya T, Mori M, Shikama H. Inhibitory effects of a novel aromatase inhibitor, YM511, on growth of endometrial explants and insulin-like growth factor-I gene expression in rats with experimental endometriosis. J Steroid Biochem Mol Biol. 1997 Sep-Oct;63(1-3):75-80. PubMed PMID: 9449208.
9: Okada M, Yoden T, Kawaminami E, Shimada Y, Kudoh M, Isomura Y. Studies on aromatase inhibitors. IV. Synthesis and biological evaluation of N,N-disubstituted-5-aminopyrimidine derivatives. Chem Pharm Bull (Tokyo). 1997 Aug;45(8):1293-9. PubMed PMID: 9301028.
10: Okada M, Yoden T, Kawaminami E, Shimada Y, Kudoh M, Isomura Y. Studies on aromatase inhibitors. III. Synthesis and biological evaluation of [(4-bromobenzyl)(4-cyanophenyl)amino]azoles and their azine analogs. Chem Pharm Bull (Tokyo). 1997 Mar;45(3):482-6. PubMed PMID: 9085555.
11: Okada M, Yoden T, Kawaminami E, Shimada Y, Kudoh M, Isomura Y, Shikama H, Fujikura T. Studies on aromatase inhibitors. I. Synthesis and biological evaluation of 4-amino-4H-1,2,4-triazole derivatives. Chem Pharm Bull (Tokyo). 1996 Oct;44(10):1871-9. PubMed PMID: 8904814.
12: Kudoh M, Susaki Y, Ideyama Y, Nanya T, Mori M, Shikama H, Fujikura T. Inhibitory effect of a novel non-steroidal aromatase inhibitor, YM511 on the proliferation of MCF-7 human breast cancer cell. J Steroid Biochem Mol Biol. 1996 May;58(2):189-94. PubMed PMID: 8809200.
13: Kudoh M, Susaki Y, Ideyama Y, Nanya T, Okada M, Shikama H, Fujikura T. The potent and selective inhibition of estrogen production by non-steroidal aromatase inhibitor, YM511. J Steroid Biochem Mol Biol. 1995 Sep;54(5-6):265-71. PubMed PMID: 7577709.

Explore Compound Types